molecular formula C14H13NO3S B12580856 Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- CAS No. 443965-81-9

Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]-

Cat. No.: B12580856
CAS No.: 443965-81-9
M. Wt: 275.32 g/mol
InChI Key: IRWGLNFPSKUEMS-UHFFFAOYSA-N
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Description

Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- is a complex organic compound that features both hydroxy and thio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- typically involves the reaction of 2-hydroxyaniline with 4-hydroxybenzenethiol in the presence of acetic anhydride. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy and thio groups, leading to the formation of sulfoxides and quinones.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Sulfoxides, quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine

The compound’s structural features make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- exerts its effects depends on its interaction with molecular targets. The hydroxy and thio groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The aromatic rings may also participate in π-π interactions, influencing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyphenyl)-: Lacks the thio group, leading to different reactivity and applications.

    Acetamide, N-(4-hydroxyphenyl)-: Lacks the 2-hydroxyphenyl group, affecting its chemical behavior.

    Thioacetamide: Contains a thio group but lacks the aromatic hydroxy groups, resulting in distinct properties.

Uniqueness

Acetamide, N-(2-hydroxyphenyl)-2-[(4-hydroxyphenyl)thio]- is unique due to the presence of both hydroxy and thio groups attached to aromatic rings

Properties

CAS No.

443965-81-9

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)sulfanylacetamide

InChI

InChI=1S/C14H13NO3S/c16-10-5-7-11(8-6-10)19-9-14(18)15-12-3-1-2-4-13(12)17/h1-8,16-17H,9H2,(H,15,18)

InChI Key

IRWGLNFPSKUEMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)O)O

Origin of Product

United States

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